

An In-depth Technical Guide to the Chemical Synthesis of Barasertib Dihydrochloride

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Compound of Interest		
Compound Name:	Barasertib dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of **Barasertib dihydrochloride** (AZD1152), a potent and selective inhibitor of Aurora B kinase. The document details the synthetic route, experimental protocols for key reactions, and presents quantitative data in structured tables for clarity and comparative analysis. Furthermore, it includes visualizations of the relevant signaling pathway and the synthetic workflow to facilitate a deeper understanding of the compound's mechanism of action and preparation.

Introduction

Barasertib (AZD1152) is a phosphate prodrug that is rapidly converted in vivo to its active form, Barasertib-hQPA (AZD1152-HQPA). As a selective inhibitor of Aurora B kinase, it plays a crucial role in the regulation of mitosis, specifically in chromosome segregation and cytokinesis. Dysregulation of Aurora B kinase is implicated in various malignancies, making it a key target for cancer therapy. This guide focuses on the chemical synthesis of the dihydrochloride salt of Barasertib, providing the necessary technical details for its replication and further study.

Synthetic Pathway Overview

The synthesis of **Barasertib dihydrochloride** proceeds through a convergent route, involving the preparation of two key intermediates followed by their condensation and subsequent phosphorylation and salt formation. The core structure is a pyrazoloquinazoline scaffold.



The primary intermediates are:

- 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one
- 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide

These intermediates are coupled, and the resulting product is phosphorylated to introduce the phosphate prodrug moiety. The final step involves the formation of the dihydrochloride salt to enhance solubility and stability.

Experimental Protocols Synthesis of Intermediate 1: 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one

Step 1: Synthesis of 7-hydroxyquinazolin-4(3H)-one

- Reaction: 2-Amino-4-hydroxybenzoic acid is reacted with formamide.
- Procedure: A mixture of 2-amino-4-hydroxybenzoic acid and an excess of formamide is heated at 180°C for 4 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 7hydroxyquinazolin-4(3H)-one.

Step 2: Synthesis of 7-(3-bromopropoxy)quinazolin-4(3H)-one

- Reaction: 7-Hydroxyquinazolin-4(3H)-one is alkylated with 1,3-dibromopropane.
- Procedure: To a suspension of 7-hydroxyquinazolin-4(3H)-one in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate is added, followed by the dropwise addition of 1,3-dibromopropane. The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield 7-(3-bromopropoxy)quinazolin-4(3H)-one.

Step 3: Synthesis of 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one

Reaction: 7-(3-Bromopropoxy)quinazolin-4(3H)-one is reacted with 2-(ethylamino)ethanol.



• Procedure: A solution of 7-(3-bromopropoxy)quinazolin-4(3H)-one and 2-(ethylamino)ethanol in a polar aprotic solvent like DMF is heated at 80°C for 6 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the desired intermediate.

Synthesis of Intermediate 2: 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide

Step 1: Synthesis of Ethyl 3-cyano-4-oxobutanoate

- Reaction: Diethyl oxalate is condensed with cyanoacetic acid ethyl ester.
- Procedure: To a solution of sodium ethoxide in ethanol, a mixture of diethyl oxalate and ethyl
 cyanoacetate is added dropwise at a low temperature (0-5°C). The reaction is stirred for
 several hours, and the resulting sodium salt is then acidified to yield ethyl 3-cyano-4oxobutanoate.

Step 2: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate

- Reaction: Ethyl 3-cyano-4-oxobutanoate is cyclized with hydrazine hydrate.
- Procedure: Ethyl 3-cyano-4-oxobutanoate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 4 hours. Upon cooling, the product crystallizes and is collected by filtration.

Step 3: Synthesis of 5-Amino-1H-pyrazole-3-carboxylic acid

- Reaction: The ethyl ester of 5-amino-1H-pyrazole-3-carboxylate is hydrolyzed.
- Procedure: The ethyl ester is suspended in an aqueous solution of sodium hydroxide and heated to reflux. After cooling, the solution is acidified with hydrochloric acid to precipitate the carboxylic acid, which is then filtered and dried.

Step 4: Synthesis of 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide

• Reaction: 5-Amino-1H-pyrazole-3-carboxylic acid is coupled with 3-fluoroaniline.



 Procedure: To a mixture of the carboxylic acid and 3-fluoroaniline in DMF, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent like 1hydroxybenzotriazole (HOBt) are added. The reaction is stirred at room temperature overnight. The product is isolated by precipitation with water and purified by recrystallization.

Final Synthesis of Barasertib Dihydrochlo ride

Step 1: Condensation of Intermediates

- Reaction: 7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4(3H)-one is chlorinated and then coupled with 2-(5-amino-1H-pyrazol-3-yl)-N-(3-fluorophenyl)acetamide.
- Procedure: The quinazolinone intermediate is first treated with a chlorinating agent like
 phosphorus oxychloride to form the 4-chloroquinazoline derivative. This activated
 intermediate is then reacted with the pyrazole intermediate in a suitable solvent such as
 isopropanol with a base (e.g., diisopropylethylamine) at elevated temperature to yield the
 coupled product, Barasertib-hQPA.

Step 2: Phosphorylation

- Reaction: The hydroxyl group of Barasertib-hQPA is phosphorylated.
- Procedure: Barasertib-hQPA is dissolved in a suitable solvent like trimethyl phosphate and cooled. A phosphorylating agent, such as phosphorus oxychloride, is added dropwise. After the reaction is complete, it is quenched by the addition of water. The pH is adjusted, and the product is isolated.

Step 3: Dihydrochloride Salt Formation

- Reaction: Barasertib is treated with hydrochloric acid.
- Procedure: The free base of Barasertib is dissolved in a suitable solvent mixture, such as
 isopropanol and water. A solution of hydrochloric acid in isopropanol is then added, leading
 to the precipitation of Barasertib dihydrochloride. The salt is collected by filtration, washed
 with a non-polar solvent, and dried under vacuum.

Quantitative Data



The following tables summarize the quantitative data for the key synthetic steps. Please note that yields are representative and can vary based on reaction scale and optimization.

Intermedia te 1 Synthesis	Starting Material	Reagents	Solvent	Temp (°C)	Time (h)	Yield (%)
Step 1	2-Amino-4- hydroxybe nzoic acid	Formamide	-	180	4	~85
Step 2	7- Hydroxyqui nazolin- 4(3H)-one	1,3- Dibromopr opane, K ₂ CO ₃	DMF	RT	24	~70
Step 3	7-(3- Bromoprop oxy)quinaz olin-4(3H)- one	2- (Ethylamin o)ethanol	DMF	80	6	~65



Intermedia te 2 Synthesis	Starting Material	Reagents	Solvent	Temp (°C)	Time (h)	Yield (%)
Step 1	Diethyl oxalate, Ethyl cyanoaceta te	Sodium ethoxide	Ethanol	0-5	3	~75
Step 2	Ethyl 3- cyano-4- oxobutano ate	Hydrazine hydrate	Ethanol	Reflux	4	~80
Step 3	Ethyl 5- amino-1H- pyrazole-3- carboxylate	NaOH (aq), HCI (aq)	Water	Reflux	2	~90
Step 4	5-Amino- 1H- pyrazole-3- carboxylic acid	3- Fluoroanili ne, EDC, HOBt	DMF	RT	12	~60



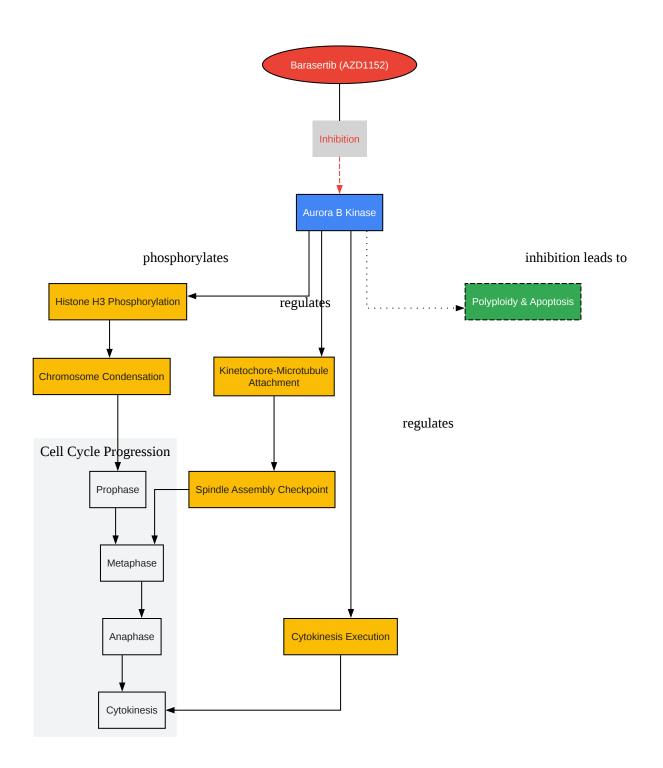
Final Product Synthesis	Starting Material	Reagents	Solvent	Temp (°C)	Time (h)	Yield (%)
Condensati on	Chlorinated Intermediat e 1, Intermediat e 2	DIPEA	Isopropano I	Reflux	8	~55
Phosphoryl ation	Barasertib- hQPA	POCl₃	Trimethyl phosphate	0	2	~50
Salt Formation	Barasertib (free base)	HCl in Isopropano I	Isopropano I/Water	RT	1	>95

Visualizations

Aurora B Kinase Signaling Pathway

Barasertib functions by inhibiting Aurora B kinase, a key regulator of mitosis. The following diagram illustrates the central role of Aurora B in the cell cycle and the consequences of its inhibition.





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Caption: Aurora B kinase pathway and the inhibitory action of Barasertib.



Experimental Workflow for Barasertib Dihydrochloride Synthesis

The following diagram outlines the key stages in the synthesis of **Barasertib dihydrochloride**, from starting materials to the final product.



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